N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide
Descripción
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a bicyclic core combining pyrazole and pyrimidine rings. The 3-chlorobenzyl group at position 5 and the 4-methoxybenzamide substituent on the ethyl side chain distinguish it from other derivatives. Such modifications influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, making it a candidate for therapeutic applications, particularly in kinase inhibition or cancer therapy .
Propiedades
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-31-18-7-5-16(6-8-18)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-15-3-2-4-17(23)11-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQXTTJJOSSONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues and Substituent Variations
Pyrazolo[3,4-d]pyrimidinone derivatives often vary in substituents at positions 5 and 3. Key examples include:
Key Observations :
- Side Chain Diversity : The 4-methoxybenzamide group in the target compound may improve metabolic stability over the acrylamide in Compound 3b (), which could confer reactivity risks .
Physicochemical and Spectroscopic Comparisons
NMR Analysis ()
Comparative NMR studies of pyrazolo[3,4-d]pyrimidinones reveal that substituent-induced chemical shift changes occur predominantly in specific regions (e.g., regions A and B in Figure 6 of ). For the target compound:
- Region A (positions 39–44) : The 3-chlorobenzyl group likely causes deshielding in neighboring protons, similar to fluorophenyl groups in Example 53.
- Region B (positions 29–36) : The 4-methoxybenzamide side chain may introduce unique shifts compared to sulfonamide or acrylamide derivatives .
Lumping Strategy ()
Compounds with the pyrazolo[3,4-d]pyrimidinone core are often grouped for computational modeling due to shared reactivity pathways. However, substituent variations (e.g., chloro vs. fluoro) necessitate separate analysis for precise property prediction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
